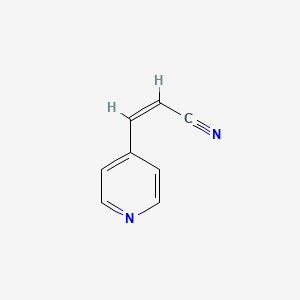
(Z)-3-(pyridin-4-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(pyridin-4-yl)acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
(Z)-3-(pyridin-4-yl)acrylonitrile has been investigated for its biological activities, particularly in the context of cancer treatment. Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, chalcone derivatives, which share a structural motif with this compound, have been shown to possess anti-inflammatory and anticancer effects through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study:
A study published in Frontiers in Chemistry highlighted the synthesis and biological screening of acrylonitrile derivatives, revealing that certain derivatives exhibited potent activity against breast cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent .
Photophysical Properties
The photophysical properties of this compound have been extensively studied, particularly its behavior in different solvents. The compound exhibits solvatochromism, where its absorption and emission spectra shift depending on the solvent's polarity. This characteristic is crucial for applications in fluorescence-based sensors and imaging techniques.
Key Findings:
- The absorption and fluorescence emission peaks of this compound show significant shifts when tested in various solvents, indicating its potential use as a fluorescent probe .
- Single crystal X-ray diffraction studies have provided insights into its molecular structure and intermolecular interactions, which are essential for understanding its photophysical behavior .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other chemical compounds. Its ability to undergo various chemical reactions makes it valuable in the production of agrochemicals and pharmaceuticals.
Synthesis Process:
The compound can be synthesized through a stereoselective process involving the reaction of acrylonitrile with pyridine derivatives. This method allows for the efficient production of this compound with high yields, making it an attractive option for industrial applications .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; structural analogs show significant biological activity |
| Photophysical Studies | Exhibits solvatochromism; useful as fluorescent probes; characterized by X-ray diffraction |
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; efficient synthesis methods available |
属性
CAS 编号 |
123293-75-4 |
|---|---|
分子式 |
C8H6N2 |
分子量 |
130.15 |
IUPAC 名称 |
(Z)-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1- |
InChI 键 |
ZJUZXVVBRCEDTF-UPHRSURJSA-N |
SMILES |
C1=CN=CC=C1C=CC#N |
同义词 |
2-Propenenitrile,3-(4-pyridinyl)-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















